Physicochemical Differentiation from PP3 (Des-Methyl Analog): Lipophilicity and Predicted Membrane Permeability
The target compound bears N1-(2,4-dimethylphenyl), whereas the widely used reference compound PP3 (CAS 5334-30-5) bears N1-phenyl. The two methyl groups increase calculated logP from approximately 1.5 (PP3) to 5.0 (target compound) . This ~3.5 log unit increase in lipophilicity is predicted to substantially enhance passive membrane permeability and is expected to alter both cellular uptake kinetics and off-target binding profiles. Users procuring PP3 as a negative control for Src kinase assays cannot assume equivalent cellular exposure or target engagement for the target compound [1].
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP 4.977 (ChemDiv); XLogP3 4.4 (PubChem) |
| Comparator Or Baseline | PP3 (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CAS 5334-30-5): cLogP ~1.5; AlogP ~1.1 |
| Quantified Difference | ΔcLogP ≈ +3.5 log units; ~3,000-fold higher calculated octanol/water partition coefficient |
| Conditions | Computed physicochemical properties from ChemDiv datasheet and PubChem (XLogP3); PP3 properties from PubChem CID 4879 |
Why This Matters
A 3.5 log-unit difference in cLogP corresponds to substantially different membrane permeability and intracellular accumulation, rendering PP3 unsuitable as a matched-negative control for this compound in cell-based assays without independent permeability confirmation.
- [1] PubChem Compound Summary for CID 4879: 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (PP3). XLogP3: 1.5. View Source
